molecular formula C15H18N2O3 B11095832 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile

Cat. No.: B11095832
M. Wt: 274.31 g/mol
InChI Key: CDRAPSAHVZZOKH-ACCUITESSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is an organic compound characterized by the presence of a dimethoxyphenyl group, a morpholine ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and morpholine.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-(3,4-dimethoxyphenyl)acrylonitrile.

    Morpholine Addition: The final step involves the addition of morpholine to the acrylonitrile derivative under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the nitrile group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Similar in structure but lacks the acrylonitrile and morpholine groups.

    2-(3,4-Dimethoxyphenyl)acetonitrile: Similar but lacks the morpholine ring.

    3,4,5-Trimethoxyphenethylamine: Contains an additional methoxy group but lacks the acrylonitrile and morpholine groups.

Uniqueness

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is unique due to the combination of the dimethoxyphenyl group, morpholine ring, and acrylonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-morpholin-4-ylprop-2-enenitrile

InChI

InChI=1S/C15H18N2O3/c1-18-14-4-3-12(9-15(14)19-2)13(10-16)11-17-5-7-20-8-6-17/h3-4,9,11H,5-8H2,1-2H3/b13-11+

InChI Key

CDRAPSAHVZZOKH-ACCUITESSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/N2CCOCC2)/C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=CN2CCOCC2)C#N)OC

Origin of Product

United States

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